An In-Depth Technical Guide to the Core Basic Properties of 2-(2-Chlorophenyl)pyrrolidine
An In-Depth Technical Guide to the Core Basic Properties of 2-(2-Chlorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 2-(2-chlorophenyl)pyrrolidine, a substituted pyrrolidine with potential applications in drug discovery and development. Due to a lack of extensive publicly available experimental data for this specific compound, this guide synthesizes predicted values, data from structurally similar compounds, and established experimental protocols to offer a robust resource for researchers. The document covers physicochemical properties, including estimated pKa and lipophilicity, and details relevant experimental methodologies. Furthermore, it explores potential synthetic routes, probable metabolic pathways, and likely biological activities based on analogous structures, providing a foundational understanding for future research and development endeavors.
Physicochemical Properties
The fundamental physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 2-(2-chlorophenyl)pyrrolidine is limited, we can infer its properties from predictions and data on analogous compounds.
pKa (Acid Dissociation Constant)
The basicity of the pyrrolidine nitrogen is a key determinant of the compound's ionization state at physiological pH. There is no experimentally determined pKa value for 2-(2-chlorophenyl)pyrrolidine in the available literature. However, the predicted pKa for the structurally related compound, 2-phenylpyrrolidine, is approximately 10.13[1]. The presence of an electron-withdrawing chlorine atom on the phenyl ring is expected to slightly decrease the basicity of the pyrrolidine nitrogen, suggesting a pKa value for 2-(2-chlorophenyl)pyrrolidine that is likely to be slightly lower than that of 2-phenylpyrrolidine.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter for predicting a drug's ability to cross biological membranes. The predicted XlogP value for 2-(2-chlorophenyl)pyrrolidine is 2.4 [2][3]. This moderate lipophilicity suggests that the compound may have a reasonable balance between aqueous solubility and membrane permeability. A vendor of (S)-2-(2-Chlorophenyl)pyrrolidine also lists a predicted LogP of 2.7645[4].
Solubility
Table 1: Summary of Physicochemical Properties of 2-(2-Chlorophenyl)pyrrolidine and a Related Analog
| Property | 2-(2-Chlorophenyl)pyrrolidine | 2-Phenylpyrrolidine |
| Molecular Formula | C₁₀H₁₂ClN | C₁₀H₁₃N |
| Molecular Weight | 181.66 g/mol | 147.22 g/mol |
| pKa | Not experimentally determined (Estimated to be slightly < 10.13) | ~10.13 (Predicted)[1] |
| LogP (Predicted) | 2.4 (XlogP)[2][3], 2.76 (ChemScene)[4] | 1.8 (XlogP3) |
| Aqueous Solubility | Not experimentally determined | Not experimentally determined |
Experimental Protocols
For researchers wishing to determine the fundamental properties of 2-(2-chlorophenyl)pyrrolidine, the following established methodologies are recommended.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a standard and accurate method for determining the pKa of ionizable compounds.
Methodology:
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Sample Preparation: Accurately weigh a sample of 2-(2-chlorophenyl)pyrrolidine hydrochloride and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
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Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube.
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
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Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve, where half of the amine has been neutralized. Alternatively, a Gran plot or derivative plots can be used for more precise determination of the equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Aqueous Solubility by Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
Methodology:
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Sample Preparation: Add an excess amount of solid 2-(2-chlorophenyl)pyrrolidine to a series of vials containing a known volume of purified water or a buffer solution of a specific pH.
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Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.
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Phase Separation: After equilibration, cease agitation and allow the excess solid to sediment.
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Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles.
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Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
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Calculation: The solubility is the concentration of the compound in the saturated solution.
Caption: Workflow for solubility determination by the shake-flask method.
Synthesis
The synthesis of 2-arylpyrrolidines can be achieved through various routes. A common and effective method involves the cyclization of γ-haloamine precursors.
Enantioselective Synthesis via Reductive Cyclization of γ-Chloro N-Sulfinylketimines
An enantioselective synthesis of 2-arylpyrrolidines can be achieved through the reductive cyclization of γ-chloro N-tert-butanesulfinylketimines[5][6][7]. This method allows for the preparation of both (R)- and (S)-enantiomers with high enantiomeric excess.
General Protocol:
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Formation of the γ-Chloro N-Sulfinylketimine: The starting γ-chloro ketone is condensed with a chiral sulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide) in the presence of a dehydrating agent like Ti(OEt)₄ to form the corresponding N-sulfinylketimine.
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Reductive Cyclization: The purified ketimine is then treated with a reducing agent, such as lithium triethylborohydride (LiBEt₃H), which induces a diastereoselective reduction of the imine and subsequent intramolecular cyclization via displacement of the chloride.
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Deprotection: The sulfinyl group is removed by treatment with an acid (e.g., HCl in methanol) to yield the desired 2-arylpyrrolidine hydrochloride salt.
Caption: General workflow for the enantioselective synthesis of 2-arylpyrrolidines.
Potential Metabolic Pathways
While the specific metabolic fate of 2-(2-chlorophenyl)pyrrolidine has not been reported, insights can be drawn from studies on structurally related compounds. The metabolism of xenobiotics containing a chlorophenyl moiety and a pyrrolidine ring is likely to involve several key enzymatic transformations.
Probable metabolic reactions include:
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Hydroxylation of the Pyrrolidine Ring: Cytochrome P450 (CYP) enzymes are likely to catalyze the hydroxylation of the pyrrolidine ring, potentially at the 3-, 4-, or 5-positions.
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Hydroxylation of the Aromatic Ring: The 2-chlorophenyl ring may also be a target for CYP-mediated hydroxylation at various positions.
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N-Dealkylation (if N-substituted): If the pyrrolidine nitrogen is substituted, N-dealkylation is a common metabolic pathway.
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Ring Opening: The pyrrolidine ring may undergo oxidative cleavage.
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Dehydrohalogenation: The chloro-substituent on the phenyl ring could potentially be removed.
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Side-chain Cleavage: The bond between the pyrrolidine and the phenyl ring could be cleaved[8].
Studies on the metabolism of 1-(o-chlorophenyl)-1-(p-chlorophenyl)-2,2-dichloroethane (o,p'-DDD) have shown that dehydrohalogenation and side-chain cleavage are possible metabolic routes for chlorophenyl-containing compounds[8].
Caption: Plausible metabolic transformations of 2-(2-chlorophenyl)pyrrolidine.
Potential Biological Activity and Signaling Pathways
The biological activity of 2-(2-chlorophenyl)pyrrolidine has not been extensively characterized. However, the 2-arylpyrrolidine scaffold is present in numerous biologically active compounds, and derivatives of pyrrolidine-2,5-dione have shown promise as anticonvulsant agents[9][10][11].
The proposed mechanism of action for some of these anticonvulsant pyrrolidine derivatives involves the modulation of voltage-gated ion channels. Specifically, they have been shown to interact with:
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Voltage-Sensitive Sodium Channels (VSSCs): By binding to VSSCs, these compounds can stabilize the inactivated state of the channel, thereby reducing the repetitive firing of neurons that is characteristic of epileptic seizures.
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L-type Calcium Channels: Inhibition of L-type calcium channels can reduce the influx of calcium into neurons, which plays a role in neurotransmitter release and neuronal excitability.
Given the structural similarities, it is plausible that 2-(2-chlorophenyl)pyrrolidine could exhibit similar neurological effects by interacting with these or other ion channels.
Caption: Hypothetical mechanism of action for anticonvulsant activity.
Conclusion
2-(2-Chlorophenyl)pyrrolidine is a compound of interest for which a complete experimental characterization is still needed. This technical guide provides a foundational understanding of its core basic properties by leveraging predictive models and data from analogous structures. The presented experimental protocols offer a clear path for researchers to obtain the necessary empirical data to further evaluate its potential as a drug candidate. Future research should focus on the experimental determination of its physicochemical properties, the optimization of its synthesis, and the elucidation of its specific biological targets and mechanisms of action. Such studies will be crucial in unlocking the full therapeutic potential of this and related 2-arylpyrrolidine derivatives.
References
- 1. 2-Phenylpyrrolidine CAS#: 1006-64-0 [m.chemicalbook.com]
- 2. PubChemLite - 2-(2-chlorophenyl)pyrrolidine (C10H12ClN) [pubchemlite.lcsb.uni.lu]
- 3. 2-(4-Chlorophenyl)pyrrolidine | C10H12ClN | CID 592391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric synthesis of 2-arylpyrrolidines starting from gamma-chloro N-(tert-butanesulfinyl)ketimines. | Semantic Scholar [semanticscholar.org]
- 7. Asymmetric synthesis of 2-arylpyrrolidines starting from y-chloro N-(tert-butanesulfinyl)ketimines [biblio.ugent.be]
- 8. Toxicity, ultrastructural effects, and metabolic studies with 1-(o-chlorophenyl)-1-(p-chlorophenyl)-2,2-dichloroethane(o,p'-DDD) and its methyl analog in the guinea pig and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies [mdpi.com]
